Cas no 3482-38-0 (3,11-Diketofusidic Acid)

3,11-Diketofusidic Acid is a derivative of fusidic acid, a steroidal antibiotic known for its potent antibacterial properties. This compound is characterized by the presence of ketone groups at the 3 and 11 positions, which may influence its biological activity and metabolic stability. It serves as a valuable intermediate in the synthesis of modified fusidic acid analogs, enabling research into enhanced antimicrobial agents with potential applications against resistant bacterial strains. Its structural features make it a useful tool for studying structure-activity relationships in antibiotic development. The compound is typically employed in pharmaceutical research and analytical applications due to its well-defined chemical properties.
3,11-Diketofusidic Acid structure
3,11-Diketofusidic Acid structure
Product name:3,11-Diketofusidic Acid
CAS No:3482-38-0
MF:C31H44O8
MW:544.676270484924
CID:310765
PubChem ID:21155584

3,11-Diketofusidic Acid Chemical and Physical Properties

Names and Identifiers

    • 29-Nordammara-17(20),24-dien-21-oicacid, 16-(acetyloxy)-3,11-dioxo-, (4a,8a,9b,13a,14b,16b,17Z)- (9CI)
    • 3,11-Diketofusidic Acid
    • (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
    • Fusidic Acid 3,11-Diketo Impurity
    • 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dioxo-, (4α,8α,9β,13α,14β,16β,17Z)- (9CI)
    • 11-Keto fuidic Acid
    • 11-KetofuidicAcid
    • DTXSID801118979
    • CHEMBL4777516
    • (2Z)-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetoxy-4,8,10,14-tetramethyl-3,11-dioxo-2,4,5,6,7,9,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-hept-5-enoic acid
    • (2Z)-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-4,8,10,14-tetramethyl-3,11-dioxo-2,4,5,6,7,9,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
    • (4alpha,8alpha,9beta,13alpha,14beta,16beta,17Z)-16-(Acetyloxy)-3,11-dioxo-29-nordammara-17(20),24-dien-21-oic acid
    • 3-Ketofusidic acid
    • Inchi: 1S/C31H44O8/c1-16(2)9-8-10-19(25(33)34)24-21-13-30(35)26-27(5)15-23-31(38-30,39-37-23)17(3)20(27)11-12-28(26,6)29(21,7)14-22(24)36-18(4)32/h9,17,20-23,26,35H,8,10-15H2,1-7H3,(H,33,34)/b24-19+/t17-,20?,21+,22-,23?,26?,27-,28-,29-,30-,31-/m0/s1
    • InChI Key: VPEQUHJEAVHCJW-UNOMWYTOSA-N
    • SMILES: C(O)(=O)/C(/CC/C=C(\C)/C)=C1\[C@@]2([H])C[C@@]3(O[C@]45[C@H](C6[C@](C)(CC4OO5)C3[C@]([C@]2(C[C@@H]\1OC(C)=O)C)(C)CC6)C)O

Computed Properties

  • Exact Mass: 512.313789
  • Monoisotopic Mass: 512.313789
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 7
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.7
  • XLogP3: 5

Experimental Properties

  • Density: 1.16
  • Melting Point: 174-176oC
  • Boiling Point: 643.7°Cat760mmHg
  • Flash Point: 202.3°C
  • Refractive Index: 1.547
  • Solubility: 可溶于二氯甲烷(少许)、氯仿(少许)、甲醇(少许)
  • pka: 3.95±0.41(Predicted)

3,11-Diketofusidic Acid Security Information

  • Storage Condition:Refrigerator

3,11-Diketofusidic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D467920-5mg
3,11-Diketofusidic Acid
3482-38-0
5mg
$ 184.00 2023-09-07
TRC
D467920-100mg
3,11-Diketofusidic Acid
3482-38-0
100mg
$ 1639.00 2023-09-07
TRC
D467920-25mg
3,11-Diketofusidic Acid
3482-38-0
25mg
$ 552.00 2023-09-07

Additional information on 3,11-Diketofusidic Acid

Research Brief on 3,11-Diketofusidic Acid (CAS: 3482-38-0): Recent Advances and Applications

3,11-Diketofusidic Acid (CAS: 3482-38-0) is a derivative of fusidic acid, a well-known antibiotic with potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. Recent studies have highlighted the potential of 3,11-Diketofusidic Acid not only as an antimicrobial agent but also as a scaffold for developing novel therapeutics with enhanced pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and emerging applications in drug discovery.

One of the key advancements in the study of 3,11-Diketofusidic Acid is its role in addressing antibiotic resistance. Researchers have explored its mechanism of action, which involves inhibition of bacterial protein synthesis by binding to elongation factor G (EF-G). Unlike fusidic acid, the diketofusidic acid derivative exhibits improved stability and reduced susceptibility to resistance mechanisms, making it a promising candidate for further development. Recent in vitro studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimal cytotoxicity to human cells.

Beyond its antimicrobial properties, 3,11-Diketofusidic Acid has garnered attention for its potential anti-inflammatory and immunomodulatory effects. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound can modulate the NF-κB signaling pathway, suggesting its utility in treating inflammatory diseases. Additionally, its structural features have been exploited in medicinal chemistry to design hybrid molecules with dual antibacterial and anti-inflammatory activities, opening new avenues for multi-target therapies.

The synthesis and optimization of 3,11-Diketofusidic Acid have also seen significant progress. Recent work has focused on improving its bioavailability and pharmacokinetic profile through chemical modifications. For instance, researchers have developed prodrug versions of the compound to enhance its solubility and tissue penetration. These efforts are supported by advanced computational modeling and structure-activity relationship (SAR) studies, which have identified critical functional groups responsible for its biological activity.

In conclusion, 3,11-Diketofusidic Acid represents a versatile molecule with broad therapeutic potential. Its dual role as an antimicrobial and anti-inflammatory agent, combined with recent advancements in its chemical optimization, positions it as a valuable candidate for future drug development. Ongoing research is expected to further elucidate its mechanisms and expand its applications, particularly in the fight against resistant bacterial infections and chronic inflammatory conditions.

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